Cas no 97846-69-0 (Ethyl 1-Isocyanocyclohexanecarboxylate)

Ethyl 1-Isocyanocyclohexanecarboxylate Chemical and Physical Properties
Names and Identifiers
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- Cyclohexanecarboxylicacid, 1-isocyano-, ethyl ester
- Cyclohexanecarboxylic acid, 1-isocyano-, ethyl ester (9CI)
- Ethyl 1-isocyanocyclohexanecarboxylate
- MFCD02664648
- Ethyl 1-isocyanocyclohexane-1-carboxylate
- 97846-69-0
- AKOS001475810
- 1-(ETHOXYCARBONYL)-1-ISOCYANOCYCLOHEXANE
- BS-33427
- ethyl1-isocyanocyclohexanecarboxylate
- XDA84669
- Ethyl 1-Isocyanocyclohexanecarboxylate
-
- MDL: MFCD02664648
- Inchi: InChI=1S/C10H15NO2/c1-3-13-9(12)10(11-2)7-5-4-6-8-10/h3-8H2,1H3
- InChI Key: SMWFSZZMKYXJQU-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1(CCCCC1)[N+]#[C-]
Computed Properties
- Exact Mass: 181.110278721g/mol
- Monoisotopic Mass: 181.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30.7Ų
- XLogP3: 2
Ethyl 1-Isocyanocyclohexanecarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E940023-100mg |
Ethyl 1-Isocyanocyclohexanecarboxylate |
97846-69-0 | 100mg |
$ 185.00 | 2022-06-05 | ||
abcr | AB382607-250mg |
Ethyl 1-isocyanocyclohexanecarboxylate; . |
97846-69-0 | 250mg |
€255.30 | 2025-02-21 | ||
TRC | E940023-50mg |
Ethyl 1-Isocyanocyclohexanecarboxylate |
97846-69-0 | 50mg |
$ 115.00 | 2022-06-05 | ||
Apollo Scientific | OR905924-1g |
Ethyl 1-isocyanocyclohexanecarboxylate |
97846-69-0 | 95 | 1g |
£359.00 | 2024-05-23 | |
abcr | AB382607-1 g |
Ethyl 1-isocyanocyclohexanecarboxylate; . |
97846-69-0 | 1g |
€806.60 | 2023-04-25 | ||
abcr | AB382607-1g |
Ethyl 1-isocyanocyclohexanecarboxylate; . |
97846-69-0 | 1g |
€446.60 | 2025-02-21 | ||
Ambeed | A744406-1g |
EThyl 1-isocyanocyclohexanecarboxylate |
97846-69-0 | 95% | 1g |
$726.0 | 2024-04-16 | |
A2B Chem LLC | AI65515-10g |
Ethyl 1-isocyanocyclohexanecarboxylate |
97846-69-0 | 96% | 10g |
$923.00 | 2024-07-18 | |
A2B Chem LLC | AI65515-5g |
Ethyl 1-isocyanocyclohexanecarboxylate |
97846-69-0 | 96% | 5g |
$532.00 | 2024-07-18 | |
Apollo Scientific | OR905924-250mg |
Ethyl 1-isocyanocyclohexanecarboxylate |
97846-69-0 | 95 | 250mg |
£184.00 | 2024-05-23 |
Ethyl 1-Isocyanocyclohexanecarboxylate Related Literature
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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2. Book reviews
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
Additional information on Ethyl 1-Isocyanocyclohexanecarboxylate
Ethyl 1-Isocyanocyclohexanecarboxylate (CAS No. 97846-69-0): A Versatile Intermediate in Modern Chemical Biology and Medicinal Chemistry
Ethyl 1-Isocyanocyclohexanecarboxylate (CAS No. 97846-69-0) is a significant compound in the realm of chemical biology and medicinal chemistry, renowned for its versatile reactivity and broad applicability in synthetic transformations. This compound, characterized by its cyclohexane ring substituted with an isocyanate group and an ester moiety, has garnered considerable attention due to its role as a crucial intermediate in the synthesis of various bioactive molecules.
The molecular structure of Ethyl 1-Isocyanocyclohexanecarboxylate (CAS No. 97846-69-0) consists of a cyclohexane core functionalized with an isocyanate group (-N=C=O) at the 1-position and an ethyl ester group (-COOCH₂CH₃) at the 2-position. This unique arrangement imparts distinct chemical properties that make it highly valuable in organic synthesis. The isocyanate group, known for its high reactivity, readily participates in various chemical reactions such as nucleophilic addition, cycloadditions, and polymerization, while the ester group provides stability and modularity in synthetic pathways.
In recent years, Ethyl 1-Isocyanocyclohexanecarboxylate (CAS No. 97846-69-0) has been extensively explored in the development of novel pharmaceuticals and agrochemicals. Its ability to undergo facile transformations into more complex structures has made it a preferred building block for drug discovery programs. For instance, researchers have leveraged its reactivity to synthesize a range of heterocyclic compounds, which are known to exhibit potent biological activities.
One of the most notable applications of Ethyl 1-Isocyanocyclohexanecarboxylate (CAS No. 97846-69-0) is in the synthesis of bioactive molecules targeting neurological disorders. The cyclohexane ring provides a scaffold that can be modified to mimic natural products or drug-like entities, while the isocyanate group allows for further functionalization to introduce specific pharmacophores. Recent studies have demonstrated its utility in creating novel ligands for G-protein coupled receptors (GPCRs), which are critical targets in drug development due to their involvement in numerous physiological processes.
The compound has also found utility in materials science, particularly in the development of polyurethane-like polymers and coatings. The isocyanate group's ability to react with hydroxyl groups enables the formation of stable covalent bonds, leading to high-performance materials with enhanced durability and flexibility. These properties make Ethyl 1-Isocyanocyclohexanecarboxylate (CAS No. 97846-69-0) a valuable component in formulations requiring such characteristics.
In academic research, Ethyl 1-Isocyanocyclohexanecarboxylate (CAS No. 97846-69-0) has been employed as a key intermediate in studying reaction mechanisms and developing new synthetic methodologies. Its reactivity allows chemists to explore diverse transformations, providing insights into fundamental chemical processes. For example, researchers have utilized this compound to investigate the kinetics of isocyanate reactions and to develop catalytic systems that enhance these transformations.
The pharmaceutical industry has also harnessed the potential of Ethyl 1-Isocyanocyclohexanecarboxylate (CAS No. 97846-69-0) in drug development pipelines. Its structural features make it an excellent candidate for generating novel compounds with therapeutic potential. By incorporating it into synthetic routes, chemists can create molecules with tailored properties that may lead to more effective treatments for various diseases.
The versatility of Ethyl 1-Isocyanocyclohexanecarboxylate (CAS No. 97846-69-0) extends beyond its role as a synthetic intermediate; it also serves as a platform for exploring new chemical concepts and methodologies. Its unique reactivity has inspired innovative approaches in organic synthesis, contributing to advancements in both academic research and industrial applications.
In conclusion, Ethyl 1-Isocyanocyclohexanecarboxylate (CAS No. 97846-69-0) stands out as a multifaceted compound with significant implications in chemical biology and medicinal chemistry. Its broad applicability in synthetic transformations underscores its importance as a building block for developing novel bioactive molecules and advanced materials. As research continues to uncover new possibilities, this compound will undoubtedly remain a cornerstone in the pursuit of scientific innovation.
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